molecular formula C12H18ClN B2608858 (2R)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine;hydrochloride CAS No. 2305184-97-6

(2R)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine;hydrochloride

Cat. No.: B2608858
CAS No.: 2305184-97-6
M. Wt: 211.73
InChI Key: BYDGFBRMZHXMBV-SBSPUUFOSA-N
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Description

(2R)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine;hydrochloride is a chiral amine compound that features an indane moiety. This compound is of interest in various fields of chemistry and pharmacology due to its structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine typically involves the following steps:

    Formation of the Indane Moiety: The indane structure can be synthesized through cyclization reactions involving aromatic precursors.

    Introduction of the Amino Group: The amino group is introduced via reductive amination or other amination techniques.

    Chiral Resolution: The (2R) configuration is achieved through chiral resolution techniques or asymmetric synthesis.

Industrial Production Methods

Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are tailored to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially affecting the indane moiety or the amino group.

    Reduction: Reduction reactions may be used to modify the compound’s functional groups.

    Substitution: Various substitution reactions can occur, particularly on the aromatic ring of the indane moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, (2R)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

In biological research, this compound may be studied for its interactions with biological molecules and potential effects on cellular processes.

Medicine

Pharmacologically, compounds with similar structures are often investigated for their potential as therapeutic agents, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The indane moiety may play a role in binding to these targets, while the amino group could be involved in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine: The enantiomer of the compound .

    1-(2,3-Dihydro-1H-inden-5-yl)ethanamine: A structurally similar compound with a different side chain.

    1-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine: Another analog with a different position of the amino group.

Uniqueness

The (2R) configuration of (2R)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine may confer unique biological activities and interactions compared to its enantiomer and other analogs. Its specific structure allows for distinct binding properties and reactivity.

Properties

IUPAC Name

(2R)-1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-9(13)7-10-5-6-11-3-2-4-12(11)8-10;/h5-6,8-9H,2-4,7,13H2,1H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDGFBRMZHXMBV-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(CCC2)C=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC2=C(CCC2)C=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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